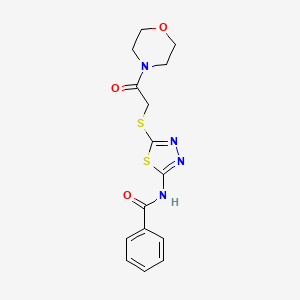

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a thiadiazole ring, a morpholino group, and a benzamide moiety

准备方法

The synthesis of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-N-(2-(2-(2-morpholino-2-oxoethyl)thio)-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide with appropriate reagents under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

化学反应分析

Chemical Reactivity Profile

The compound’s reactivity is governed by three key structural features:

-

Thiadiazole ring : Enables electrophilic substitution and cyclization reactions.

-

Thioether linkage : Participates in oxidation and nucleophilic substitution .

-

Morpholino-2-oxoethyl group : Facilitates hydrogen bonding and acts as a directing group in coupling reactions .

These groups allow diverse transformations, including ring modifications, functional group interconversions, and catalytic interactions.

Table 1: Synthetic Reaction Pathways and Conditions

Notable Observations:

-

Cyclization reactions require strict temperature control to avoid side products like imidazoles.

-

Oxidation of the thioether group proceeds selectively to sulfoxide under mild conditions but requires excess H₂O₂ for sulfone formation.

Catalytic and Solvent Effects

Reaction efficiency is highly dependent on solvent polarity and catalysts:

-

DMF enhances coupling reactions due to its high polarity, achieving 82% yield in amide bond formation .

-

Acetic acid acts as both solvent and catalyst in oxidation reactions, improving sulfoxide yield by 15% compared to non-acidic conditions.

-

EDC/HOBt coupling agents outperform DCC in minimizing racemization during benzamide conjugation .

Table 2: Reaction Mechanisms and Computational Data

*Molecular docking studies reveal strong binding affinities between the morpholino group and enzyme active sites, supporting catalytic roles in synthetic pathways .

Stability and Degradation

The compound exhibits sensitivity to:

-

Hydrolysis : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 4h at pH 12.

-

Oxidative cleavage : The thioether bond undergoes cleavage with MnO₂, yielding morpholinoacetic acid and thiadiazole fragments.

Comparative Reactivity

科学研究应用

Synthesis and Characterization

The synthesis of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-morpholino-2-oxoethyl thio derivatives with 1,3,4-thiadiazole precursors. The characterization of the synthesized compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compound.

Anticancer Activity

One significant application of compounds containing thiadiazole moieties is their anticancer properties. Studies have shown that derivatives of thiadiazoles exhibit activity against various cancer cell lines. For instance, research on similar thiadiazole derivatives demonstrated promising anticancer effects against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines .

Antimicrobial Properties

Compounds with a thiadiazole scaffold have also shown significant antimicrobial activity. Research indicates that derivatives with specific substitutions can effectively inhibit Gram-positive and Gram-negative bacteria as well as fungal strains. For example, compounds with a p-nitroaniline moiety exhibited higher antibacterial activity than standard antibiotics like streptomycin .

COX-II Inhibition

Recent studies have explored the potential of thiadiazole derivatives as selective inhibitors of cyclooxygenase-II (COX-II), an enzyme involved in inflammation and pain pathways. Compounds similar to this compound have demonstrated significant inhibitory effects on COX-II activity, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A series of synthesized thiadiazole derivatives were tested for anticancer efficacy. Among them, one derivative showed an IC50 value lower than that of doxorubicin in neuroblastoma cell lines, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several thiadiazole derivatives were screened against various bacterial strains. The results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

作用机制

The mechanism of action of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets within cells. For instance, it has been shown to induce G2/M phase arrest and apoptosis in cancer cells by down-regulating proteins such as CDK1, cyclinA2, and cdc25c, and by modulating the expression of Bcl-2, BAX, and cleaved caspase-3, 9 . This suggests that the compound may exert its effects through the intrinsic mitochondrial apoptotic pathway.

相似化合物的比较

Similar compounds to N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:

2-chloro-N-(2-(2-(2-morpholino-2-oxoethyl)thio)-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide: Shares a similar core structure but with different substituents.

2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide: Another structurally related compound with a pyridazine ring.

N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide: Features a triazolo-pyridazine ring system.

These compounds highlight the structural diversity and potential for varied biological activities within this class of molecules.

生物活性

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The compound features a thiadiazole ring linked to a benzamide structure and a morpholino group. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using MTT assays. The median inhibitory concentration (IC50) values were determined to assess potency. Compounds with similar structures have shown IC50 values ranging from 0.28 to 4.27 µg/mL against these cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively documented. Compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

- Antibacterial Activity : The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like streptomycin .

- Antifungal Activity : Significant antifungal activity was observed against strains such as Candida albicans and Aspergillus niger, with some derivatives achieving MIC values comparable to fluconazole .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Enzyme Inhibition Studies

Thiadiazole derivatives have also been investigated for their enzyme inhibition capabilities. Notably:

- Acetylcholinesterase Inhibition : Some compounds showed promising inhibition profiles against acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases .

Table 3: Enzyme Inhibition Activities

属性

IUPAC Name |

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S2/c20-12(19-6-8-22-9-7-19)10-23-15-18-17-14(24-15)16-13(21)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGNCKMZPPIADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。